Benzoylprop-ethyl

Herbicide Mode of Action ACCase Inhibition Bioactivation

Benzoylprop-ethyl is the definitive arylalanine ACCase inhibitor CRM, structurally and kinetically distinct from AOPP and CHD graminicides. Its unique hydrolysis-dependent bioactivation, lower phloem mobility, and soil half-life (1–12 weeks, organic-matter-driven) make it non-interchangeable for resistance studies, environmental fate modeling, and multi-residue method validation. Reintroduced in Iran (2017) against ACCase/ALS-resistant Avena sterilis, it serves as an irreplaceable baseline in herbicide resistance evolution research. This ISO 17034-certified CRM calibrates GC-MS/MS and LC-MS/MS workflows across hundreds of pesticide residues in food, water, and soil matrices. Procure with confidence: this is a strategically essential analytical and investigative tool—not a generic graminicide substitute.

Molecular Formula C18H17Cl2NO3
Molecular Weight 366.2 g/mol
CAS No. 22212-55-1
Cat. No. B165844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylprop-ethyl
CAS22212-55-1
Synonymsenzoylprop-ethyl
Suffix
Molecular FormulaC18H17Cl2NO3
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
InChIKeySLCGUGMPSUYJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.46e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylprop-ethyl (CAS 22212-55-1) Procurement & Reference Standard: A Complete Product Introduction for Analytical Laboratories and Herbicide Research


Benzoylprop-ethyl, chemically designated as ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate, is an arylalanine class post-emergence herbicide historically introduced in 1969 for selective control of wild oats (Avena spp.) and wild barley (Hordeum spontaneum) in cereal crops [1]. It functions as an inhibitor of lipid biosynthesis, targeting acetyl-CoA carboxylase (ACCase), and was previously commercialized under trade names such as Suffix and Endaven [2]. While considered obsolete in many regions, it was notably reintroduced in Iran in 2017 as a strategic tool to combat herbicide resistance, underscoring its unique, persistent value in specific agricultural and research contexts [3]. Its primary contemporary application lies in its use as a certified reference material (CRM) for the calibration of analytical instrumentation in multiresidue pesticide analysis .

Why Benzoylprop-ethyl (22212-55-1) Cannot Be Simply Interchanged with Other AOPP/ACCase Herbicides: Evidence-Based Differentiation


While Benzoylprop-ethyl shares the ACCase inhibition target with many modern aryloxyphenoxypropionate (AOPP) and cyclohexanedione (CHD) graminicides, critical differences in its chemical class (arylalanine), bioactivation kinetics, phloem mobility, and degradation profile preclude simple substitution in both historical and contemporary scientific workflows. Its activity is dependent on conversion to the free acid, benzoylprop, which exhibits distinct phloem mobility compared to more advanced AOPP acids like flamprop, directly impacting the plant growth stage at which it is most efficacious [1]. Furthermore, its specific degradation pathway in soil, characterized by a rapid initial hydrolysis to its acid and a soil half-life that varies dramatically from 1 to 12 weeks based on organic matter content, creates a unique environmental fate profile that is not interchangeable with that of fenoxaprop or diclofop [2]. Therefore, for resistance management studies, environmental fate modeling, or multi-residue analytical method development, the selection of Benzoylprop-ethyl over a related but biochemically and environmentally distinct analog must be justified by quantitative, comparator-driven evidence, as detailed below.

Benzoylprop-ethyl (22212-55-1) Technical Data: Head-to-Head Quantitative Comparisons for Informed Procurement


Inherent Activity vs. Flamprop: A Quantitative Comparison of Active Acid Potency

The inherent biological activity of the free acid metabolite of Benzoylprop-ethyl (benzoylprop) is lower than that of its close structural analog, flamprop. A direct comparative study established that the inherent activity of flamprop is approximately twice that of benzoylprop [1]. This difference in potency at the target site means that, on a per-molecule basis, the activated form of Benzoylprop-ethyl is intrinsically less effective than flamprop, which is a critical consideration for any study focusing on ACCase inhibition efficacy or structure-activity relationships.

Herbicide Mode of Action ACCase Inhibition Bioactivation Structure-Activity Relationship

Phloem Mobility vs. Flamprop: A Critical Differentiator in Systemic Action

Once bioactivated to its free acid, the phloem mobility of the resulting metabolite is a key determinant of its ability to control the growing points of target weeds. A comparative study demonstrated that the active acid flamprop exhibited a relatively high rate of movement in the phloem, which was quantified as approximately five times that of the active acid benzoylprop [1]. This reduced phloem mobility of benzoylprop-ethyl's active metabolite is a major differentiating factor, indicating a more limited capacity for systemic translocation from the foliage to distal meristems compared to its more modern analog.

Herbicide Translocation Phloem Mobility Systemic Activity Plant Physiology

Synergistic Herbicidal Activity with Chlorfenprop-methyl

Benzoylprop-ethyl demonstrates a significant synergistic effect when combined with chlorfenprop-methyl for wild oat control. In glasshouse dose-response assays, a mixture of 2 kg chlorfenprop-methyl + 1 kg benzoylprop-ethyl per hectare was shown to be approximately as effective as 6 kg chlorfenprop-methyl used alone or nearly 5 kg benzoylprop per hectare used alone [1]. This represents a >60% reduction in the required active ingredient loading to achieve a comparable biological effect, a quantitative advantage for studies on reducing chemical inputs or managing herbicide resistance.

Herbicide Synergism Tank-Mix Weed Resistance Management Wild Oat Control

Inhibition of 14CO2 Fixation vs. Chlorfenprop-methyl and Flamprop-isopropyl

The onset of action of benzoylprop-ethyl is distinctly slower than that of other in-class herbicides. In a 14CO2 fixation study on wild oat (Avena fatua), chlorfenprop-methyl inhibited fixation as early as 2 hours after treatment [1]. Flamprop-isopropyl showed inhibition from day 3 after treatment. In contrast, benzoylprop-ethyl did not cause significant inhibition of 14CO2 fixation until day 9 after treatment [1]. This quantifiable delay in the disruption of a key physiological process underscores a fundamentally different kinetic interaction with the plant's metabolic machinery.

Photosynthesis Inhibition Herbicide Physiology Time-Course Assay Mode of Action

Comparative Efficacy and Application Timing vs. Diclofop-methyl and Flamprop-methyl

The efficacy of benzoylprop-ethyl is more dependent on the growth stage of the target weed than that of some other ACCase inhibitors. In 2-year field experiments, while barban and diclofop-methyl were effective at both the two-leaf and four-leaf stages of wild oats, benzoylprop-ethyl, along with difenzoquat and flamprop-methyl, were more effective when applied at the four-leaf stage than at the two-leaf stage [1]. This indicates a narrower window of optimal post-emergence activity, a key consideration for its use in historical efficacy trials or for modeling application timing in resistance management scenarios.

Field Efficacy Weed Growth Stage Application Timing Crop Competition

Impact of Drought Stress on Effective Dose (ED90)

The performance of benzoylprop-ethyl is significantly reduced under water deficit (drought) stress, a quantifiable factor that may influence its selection for studies simulating climate change effects. Under non-drought conditions (90% field capacity), the effective dose required to reduce wild oat dry weight by 90% (ED90) was 895 (±112.6) g a.i. ha⁻¹. However, under drought conditions (60% field capacity), the ED90 increased significantly (P < 0.01) to 1543 (±205.3) g a.i. ha⁻¹ [1]. This represents a drought index of 1.68, meaning nearly 70% more active ingredient was required to achieve the same level of control.

Environmental Stress Herbicide Efficacy Dose-Response Climate Change Impact

Benzoylprop-ethyl (22212-55-1) Applications: Optimal Procurement Scenarios in Herbicide Research and Analytical Chemistry


Herbicide Resistance Management Studies: Investigating Alternative Sites of Action

Given its documented reintroduction in Iran specifically to control ACCase- and ALS-resistant *Avena sterilis* populations [1], benzoylprop-ethyl is a crucial reference compound for researchers studying the evolution and management of herbicide resistance. Its unique, slower kinetic profile [2] and quantifiable synergy with compounds like chlorfenprop-methyl [3] provide a basis for designing experiments to understand and overcome metabolic and target-site resistance mechanisms in grass weeds.

Analytical Method Development: Calibration for Multi-Residue Pesticide Analysis

The primary modern industrial use of benzoylprop-ethyl is as a high-purity Certified Reference Material (CRM) . It is specifically intended for use as a calibrant in gas chromatography (GC-MS, GC-MS/MS) and liquid chromatography (LC-MS/MS) methods for the detection and quantification of hundreds of pesticide residues in complex matrices like fruits, vegetables, water, and soil . Its well-defined physicochemical properties, such as a logP of 4.12-4.77 [4], inform its chromatographic behavior and extraction protocols in validated analytical methods.

Environmental Fate and Soil Degradation Modeling

Benzoylprop-ethyl serves as a model compound for studying the environmental persistence of hydrolytically labile esters in soil. Its degradation is highly dependent on soil organic matter content, with a quantified half-life ranging from as little as 1 week in sandy loam soils to 12 weeks in peat soils [5]. This wide range and its well-characterized degradation pathway (primary hydrolysis to benzoylprop acid) make it a valuable reference for validating environmental fate models and comparing the behavior of other ester-based pesticides in diverse soil types [6].

Plant Physiology Research: Phloem Mobility and Bioactivation Kinetics

The compound's established bioactivation pathway (hydrolysis of the ethyl ester to the active acid benzoylprop) and its comparatively low phloem mobility [7] make it a useful tool in plant physiology studies. It can be used as a baseline comparator against which the translocation efficiency of newer, more mobile ACCase inhibitors (like flamprop, which is five times more mobile [7]) can be quantified, helping to elucidate the relationship between molecular structure and systemic transport in plants.

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